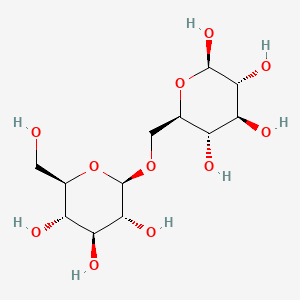![molecular formula C15H14N4OS B1596707 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide CAS No. 262589-42-4](/img/structure/B1596707.png)
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Vue d'ensemble
Description
The compound “4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a thiazole ring, and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . The pyrrole, phenyl, and thiazole rings are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the pyrrole ring is known to undergo reactions such as halogenation, acylation, and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Mécanisme D'action
Target of Action
The primary targets of 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the bacterial cell’s metabolic processes .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme . It also impacts the folate metabolism pathway by inhibiting the DHFR enzyme . The inhibition of these pathways disrupts bacterial growth and proliferation .
Pharmacokinetics
The compound’s pronounced docking properties and biological activity suggest potential bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. The majority of the synthesized molecules exhibited appreciable action against DHFR and Enoyl ACP Reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPTC in lab experiments is its potential as a lead compound for drug development. MPTC has shown promising results in vitro, and it could be further developed into a drug that targets cancer cells or neurodegenerative disorders. Another advantage is its potential use as an antibacterial and antifungal agent. However, there are also limitations to using MPTC in lab experiments. One limitation is its complex synthesis method, which can be time-consuming and costly. Another limitation is the lack of in vivo studies, which are needed to determine the safety and efficacy of MPTC in animals and humans.
Orientations Futures
There are many future directions for research on MPTC. One direction is the development of new drugs that target cancer cells or neurodegenerative disorders. MPTC has shown promising results in vitro, and it could be further developed into a drug that is safe and effective for use in humans. Another direction is the study of the mechanism of action of MPTC. Further research is needed to understand how MPTC works at the molecular level. Finally, there is a need for in vivo studies to determine the safety and efficacy of MPTC in animals and humans.
Applications De Recherche Scientifique
MPTC has been studied for its potential use in various scientific research applications. One of the most promising areas of research is the development of new drugs. MPTC has shown potential as a lead compound for the development of drugs that target cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MPTC has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
4-methyl-2-(3-pyrrol-1-ylphenyl)-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-13(14(20)18-16)21-15(17-10)11-5-4-6-12(9-11)19-7-2-3-8-19/h2-9H,16H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZXMTZEJLKBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)N3C=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372516 | |
| Record name | 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262589-42-4 | |
| Record name | 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)




![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)



![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)